molecular formula C22H24N2O B5748542 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine

Cat. No.: B5748542
M. Wt: 332.4 g/mol
InChI Key: VCSSOHHHOMNZRT-UHFFFAOYSA-N
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Description

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxynaphthalene moiety attached to a phenylpiperazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

Scientific Research Applications

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine is unique due to its specific combination of methoxynaphthalene and phenylpiperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-25-22-12-11-18-7-5-6-10-20(18)21(22)17-23-13-15-24(16-14-23)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSSOHHHOMNZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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